N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate
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Overview
Description
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an aminonaphthalene moiety linked to a tert-butylcarbamate group through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate typically involves the reaction of 5-aminonaphthalene with tert-butyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylcarbamate group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives from oxidation, amine derivatives from reduction, and various substituted products from nucleophilic substitution reactions .
Scientific Research Applications
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate has a wide range of scientific research applications, including:
Bioconjugation and Biomolecular Labeling: It is used as a bioconjugation agent for attaching biomolecules to other molecules or surfaces, making it ideal for developing biosensors and diagnostic tools.
Biology and Medicine: It is employed in biological studies for labeling proteins and nucleic acids, aiding in the investigation of cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The aminonaphthalene moiety allows the compound to bind to proteins and nucleic acids, facilitating proximity-dependent labeling and detection. This interaction is crucial for its applications in bioconjugation and biomolecular labeling .
Comparison with Similar Compounds
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate can be compared with similar compounds such as:
N-(3-(5-aminonaphthalen-1-yl)propyl)biotinamide: This compound also features an aminonaphthalene moiety but is linked to a biotinamide group, making it suitable for different bioconjugation applications.
N-(3-(5-aminonaphthalen-1-yl)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide: This compound has a similar structure but includes a thienoimidazole moiety, offering distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various scientific and industrial applications .
Properties
Molecular Formula |
C18H23N2O2- |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)20(17(21)22)12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,6,8,12,19H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
IEMDKBDYVLUQTQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N(CCCC1=C2C=CC=C(C2=CC=C1)N)C(=O)[O-] |
Origin of Product |
United States |
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